molecular formula C18H22N2O4S2 B2488426 3-((4-methoxyphenyl)sulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide CAS No. 922932-52-3

3-((4-methoxyphenyl)sulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide

Cat. No. B2488426
CAS RN: 922932-52-3
M. Wt: 394.5
InChI Key: TZTHKFFVDLOMSS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions, each tailored to introduce specific functional groups or modify the molecular scaffold to achieve the desired structure. For example, the synthesis of tetrazole derivatives, as described by Al-Hourani et al. (2015), involves strategic reactions that could be analogous to the steps needed to synthesize our compound of interest, emphasizing the importance of precise conditions for achieving target molecular architectures (Al-Hourani et al., 2015).

Molecular Structure Analysis

Understanding the molecular structure is crucial for predicting the behavior and reactivity of a compound. X-ray crystallography provides detailed insights, as seen in the study of tetrazole derivatives, revealing how molecular conformation influences intermolecular interactions and stability. This analysis can inform on the likely structural characteristics of our compound, including potential hydrogen bonding and molecular geometry (Al-Hourani et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving sulfonamide groups are of particular relevance. The sulfonamide functionality is versatile, participating in a variety of chemical reactions that can alter the pharmacological properties of a compound. Research by Ohkata et al. (1985) on the alkylation and oxidation of a similar compound underscores the reactivity of sulfonamide derivatives, providing a foundation for understanding how our compound might behave under different chemical conditions (Ohkata et al., 1985).

Physical Properties Analysis

The physical properties of a compound, such as solubility, melting point, and crystallinity, are influenced by its molecular structure. Studies on similar compounds, like the crystal structure analysis of sulfonamide derivatives, offer insights into how structural features impact these properties. For instance, the presence of methoxy and sulfonamide groups could affect the compound's solubility in various solvents and its crystalline form, which are critical factors in its application and handling (Yıldız et al., 2010).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological molecules, are pivotal for applications in materials science, pharmaceuticals, and other fields. The study of sulfonamide-containing compounds, such as their inhibition potency and binding interactions, as reported in various research, provides valuable clues to the potential applications and chemical behavior of "3-((4-methoxyphenyl)sulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide" (Gul et al., 2016).

Scientific Research Applications

Photodynamic Therapy

The compound's derivatives have been explored for use in photodynamic therapy, particularly as a Type II photosensitizer for cancer treatment. The specific derivative, zinc phthalocyanine, substituted with similar sulfonyl groups, demonstrates high singlet oxygen quantum yield, essential for Type II mechanisms in photodynamic therapy. This application is crucial for developing novel cancer treatment methods (Pişkin, Canpolat, & Öztürk, 2020).

Anticonvulsant Activity

Derivatives containing a sulfonamide thiazole moiety, closely related to the structure of the mentioned compound, have shown promising anticonvulsant properties. Specific derivatives demonstrated significant effects in protecting against picrotoxin-induced convulsion, highlighting the potential of these compounds in developing new anticonvulsant drugs (Farag et al., 2012).

Antimicrobial and Cytotoxic Activities

New derivatives of the compound have been synthesized and shown to exhibit antimicrobial activity against several pathogens. Additionally, some of these derivatives displayed cytotoxic activity against specific human leukemia cell lines, indicating their potential use in antimicrobial and anticancer therapies (Dawbaa et al., 2021).

Radioactive Tracer Development

Radiolabelled derivatives of the compound have been developed for use as tracers in medical imaging, particularly in angiotensin II, AT1 receptor imaging. This application is vital in medical diagnostics and research, providing insights into various physiological and pathological processes (Hamill et al., 1996).

Antibacterial and Antifungal Agents

Novel derivatives have shown significant antibacterial and antifungal activities. This suggests the potential of these compounds in developing new antimicrobial drugs, particularly in cases where resistance to current treatments is an issue (Helal et al., 2013).

properties

IUPAC Name

3-(4-methoxyphenyl)sulfonyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S2/c1-12-3-8-15-16(11-12)25-18(19-15)20-17(21)9-10-26(22,23)14-6-4-13(24-2)5-7-14/h4-7,12H,3,8-11H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZTHKFFVDLOMSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=N2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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